N-isobutyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazine ring, a piperidine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate amine precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the piperidine derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one: A potent cyclooxygenase-2 inhibitor.
1,2 dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile: Known for its ionotropic activity.
6-aryl-4,5-dihydro-3(2H)-pyridazinones: Active on the cardiovascular system.
Uniqueness
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the combination of the pyridazine and piperidine rings with the carboxamide group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H28N4O |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H28N4O/c1-15(2)13-22-21(26)17-8-6-12-25(14-17)20-11-10-19(23-24-20)18-9-5-4-7-16(18)3/h4-5,7,9-11,15,17H,6,8,12-14H2,1-3H3,(H,22,26) |
InChI Key |
UKHUVGOACXKRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC(C)C |
Origin of Product |
United States |
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